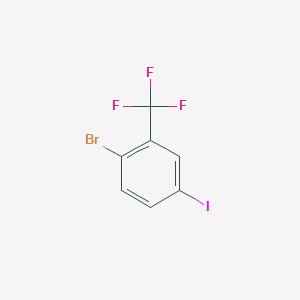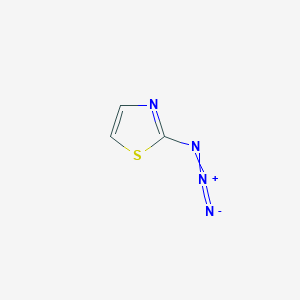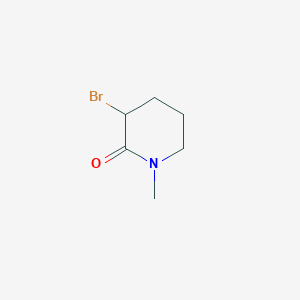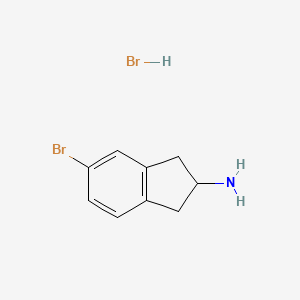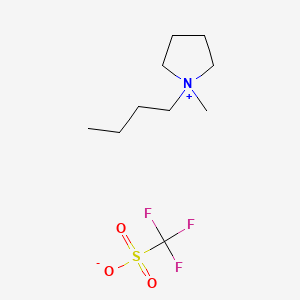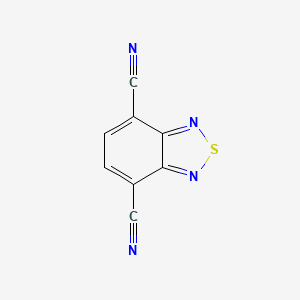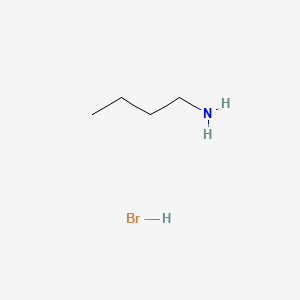![molecular formula C7H3BrF3N3 B1280970 3-ブロモ-7-(トリフルオロメチル)イミダゾ[1,2-a]ピリミジン CAS No. 375857-65-1](/img/structure/B1280970.png)
3-ブロモ-7-(トリフルオロメチル)イミダゾ[1,2-a]ピリミジン
概要
説明
3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine (3-Br-7-TFP) is a heterocyclic compound that has been studied for its potential applications in scientific research. It is a relatively new compound that has been synthesized in recent years and has been found to have interesting properties and potential uses.
科学的研究の応用
イミダゾ[1,2-a]ピリジンの合成
3-ブロモ-7-(トリフルオロメチル)イミダゾ[1,2-a]ピリミジン: は、イミダゾ[1,2-a]ピリジンの合成に利用できます。イミダゾ[1,2-a]ピリジンは、多様な生物活性を持つため、注目を集めている化合物です。 これには、抗ウイルス剤、抗潰瘍剤、抗菌剤、抗がん剤、抗真菌剤、抗結核剤としての潜在的な用途が含まれます 。合成には、多くの場合、α-ブロモカルボニル化合物と2-アミノピリジン誘導体の縮合反応が用いられます。
医薬品化学
医薬品化学では、この化合物はイミダゾ[1,2-a]ピリジンユニットを含む薬物を製造するための前駆体として役立ちます。 これらの薬物には、ゾルピデムなどの鎮静剤、アルピデムなどの抗不安薬、オルプリノンなどの心不全治療薬が含まれます 。この化合物の構造的多様性は、さまざまな医薬品の開発を可能にします。
触媒なしの化学反応
この化合物は、化学合成のための溶媒および触媒なしの方法を開発する上でも関連しています。このアプローチは環境に優しく、グリーンケミストリーの原則に沿っています。 これは、操作を簡素化し、選択性を高め、複素環化合物の合成を加速します .
マイクロ波照射有機合成
マイクロ波照射は、3-ブロモ-7-(トリフルオロメチル)イミダゾ[1,2-a]ピリミジンを用いてイミダゾ[1,2-a]ピリジンを合成するために用いることができます。 この方法は、高速、クリーン、高収率であり、従来の合成技術に対する効率的な代替手段を提供します .
GABA A受容体モジュレーターの開発
この化合物は、さまざまな神経障害の治療に重要なGABA A受容体に対するモジュレーターを開発するために使用できます。 この用途は、この化合物が神経科学研究および薬物開発において重要な役割を果たしていることを強調しています .
サイクリン依存性キナーゼ(CDK)阻害剤
もう1つの用途は、がん治療に不可欠なCDK阻害剤の開発です。 CDKは細胞周期調節に重要な役割を果たしており、その阻害はがん細胞の増殖を防ぐことができます .
将来の方向性
作用機序
Target of Action
Imidazo[1,2-a]pyridine analogues, a class of compounds to which this compound belongs, have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been studied for their anti-tuberculosis properties . These compounds interact with their targets, leading to a reduction in bacterial growth .
Biochemical Pathways
The related imidazo[1,2-a]pyridine analogues have been reported to exhibit anti-tb activity, suggesting that they may affect the biochemical pathways related to the survival and replication of mycobacterium tuberculosis .
Pharmacokinetics
A related compound, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Related imidazo[1,2-a]pyridine analogues have shown significant activity against mdr-tb and xdr-tb, indicating a reduction in bacterial load .
特性
IUPAC Name |
3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-5-3-12-6-13-4(7(9,10)11)1-2-14(5)6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZLHVPYMPIRLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2N=C1C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464480 | |
| Record name | 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
375857-65-1 | |
| Record name | 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



